1-(1-Methoxycyclobutyl)propan-2-one
Description
1-(1-Methoxycyclobutyl)propan-2-one is a cyclic ketone derivative featuring a methoxy-substituted cyclobutane ring fused to a propan-2-one backbone. It is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its spectroscopic data (NMR, IR) align with prior reports in Chemical Communications (2013), confirming its structural integrity . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique steric and electronic properties imparted by the cyclobutyl-methoxy group.
Properties
IUPAC Name |
1-(1-methoxycyclobutyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(9)6-8(10-2)4-3-5-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYXCGPRYMVDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxycyclobutyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxycyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(1-Methoxycyclobutyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxycyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. Detailed studies on its mechanism of action are ongoing to elucidate its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of 1-(1-Methoxycyclobutyl)propan-2-one, highlighting differences in substituents, synthesis routes, and applications:
Steric and Electronic Effects
- This compound : The cyclobutyl-methoxy group introduces significant steric hindrance, limiting rotational freedom and enhancing stability in transition states during catalysis . This contrasts with 1-(3-methoxyphenyl)propan-2-one , where the methoxy group on the phenyl ring provides electron-donating effects but minimal steric interference .
- 1-(5-Chloro-2-methoxyphenyl)propan-1-one : The chloro substituent adds electron-withdrawing character, altering reactivity in nucleophilic substitutions compared to purely methoxy-substituted analogues .
Biological Activity
1-(1-Methoxycyclobutyl)propan-2-one, with the CAS number 101974-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 170.25 g/mol
Biological Activity Overview
The biological activity of this compound has been associated with several pharmacological effects, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines, suggesting potential use as an anticancer agent.
- Antimicrobial Properties : The compound has shown activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests that it may possess anti-inflammatory properties, contributing to its therapeutic potential.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Potential Biochemical Pathways
The compound may influence several biochemical pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial for cancer cell proliferation.
- Modulation of Cellular Signaling : The compound could affect signaling pathways that regulate inflammation and immune responses.
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity against breast and lung cancer cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
Findings indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
These results suggest that the compound has promising antimicrobial properties, warranting further exploration in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
